
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- is an organic compound characterized by a benzene ring substituted with a nitro group and a 2,2-dimethoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 2,2-dimethoxyethoxy group. One common method involves the nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitrobenzene is then subjected to a nucleophilic substitution reaction with 2,2-dimethoxyethanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve efficient production.
Types of Reactions:
Oxidation: The nitro group in Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 2,2-dimethoxyethoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Nitrobenzene: Lacks the 2,2-dimethoxyethoxy group, making it less soluble and less reactive in certain contexts.
Benzene, 1-(2-methoxyethoxy)-2-nitro-: Similar structure but with a different ether group, leading to variations in reactivity and applications.
Uniqueness: Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- is unique due to the presence of both the nitro group and the 2,2-dimethoxyethoxy group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
55879-74-8 |
|---|---|
Formule moléculaire |
C10H13NO5 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO5/c1-14-10(15-2)7-16-9-6-4-3-5-8(9)11(12)13/h3-6,10H,7H2,1-2H3 |
Clé InChI |
UTNHSLPJSLQGMH-UHFFFAOYSA-N |
SMILES canonique |
COC(COC1=CC=CC=C1[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


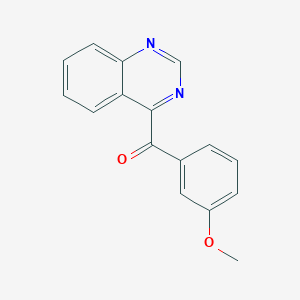
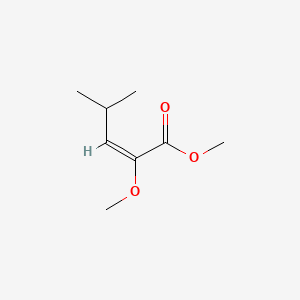
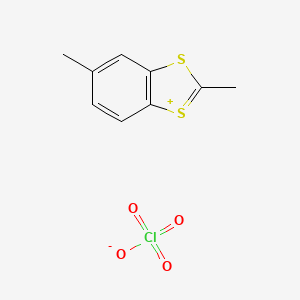
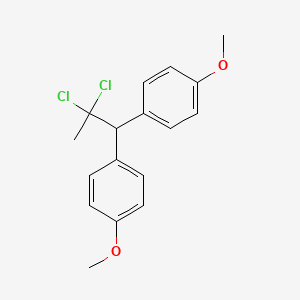
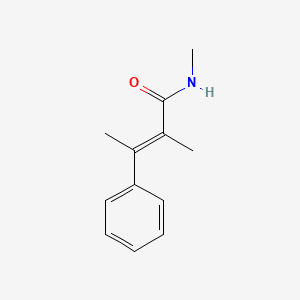
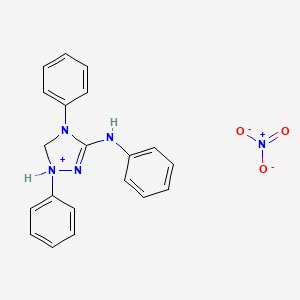
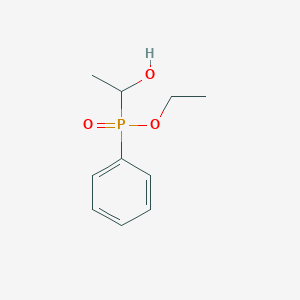
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
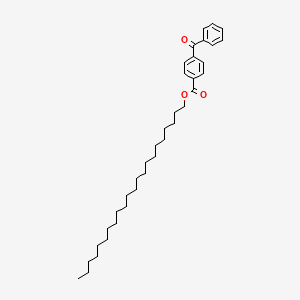
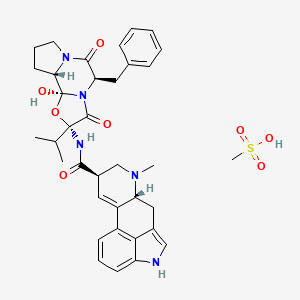
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
